![molecular formula C9H14ClN3O B13320252 4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)
4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an azetidine moiety, a chlorine atom, and two methyl groups, making it a versatile molecule for chemical modifications and functional studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable leaving group on the pyrazole ring.
Chlorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles replace the chlorine with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The azetidine moiety may contribute to the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
- 4-[(azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole
- 4-[(azetidin-3-yloxy)methyl]-1H-imidazole
Uniqueness
4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole is unique due to the presence of both the azetidine and pyrazole rings, which confer distinct chemical and biological properties. The chlorine atom and methyl groups further enhance its reactivity and potential for chemical modifications, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H14ClN3O |
|---|---|
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
4-(azetidin-3-yloxymethyl)-5-chloro-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H14ClN3O/c1-6-8(9(10)13(2)12-6)5-14-7-3-11-4-7/h7,11H,3-5H2,1-2H3 |
Clave InChI |
MVUCNJARTZJFRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1COC2CNC2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


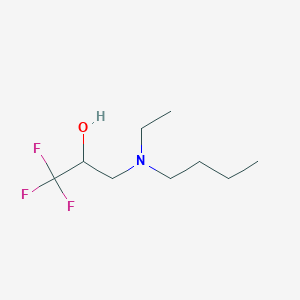
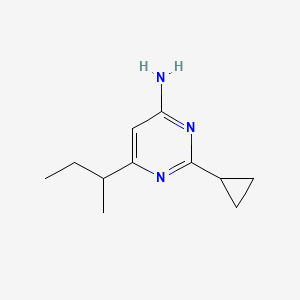
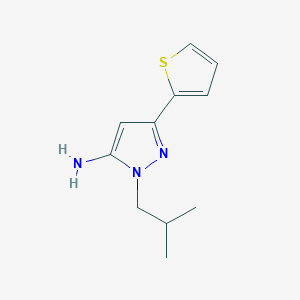
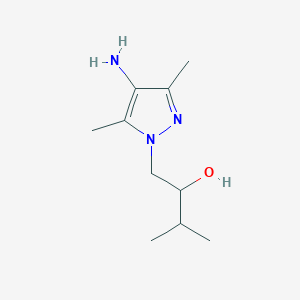
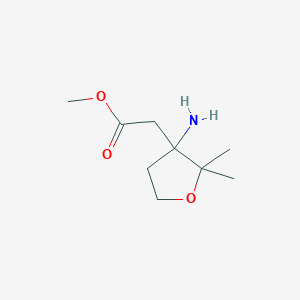
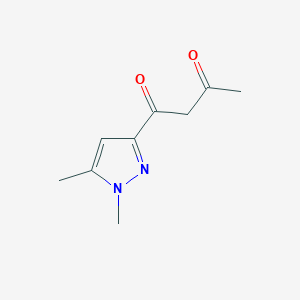
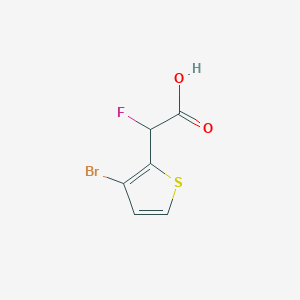
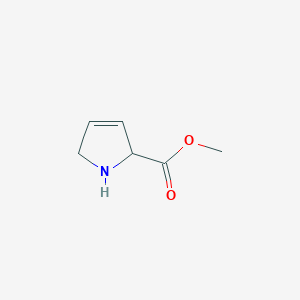
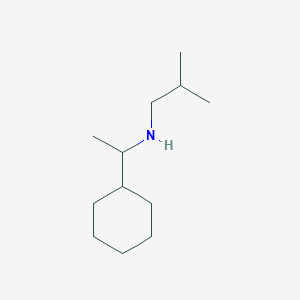
![4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)

![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)
